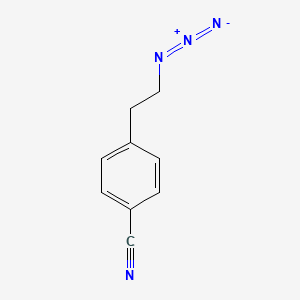

4-(2-Azidoethyl)benzonitrile

Description

4-(2-Azidoethyl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a 2-azidoethyl group at the para position. The azide (-N₃) functional group renders this compound highly reactive in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

4-(2-azidoethyl)benzonitrile |

InChI |

InChI=1S/C9H8N4/c10-7-9-3-1-8(2-4-9)5-6-12-13-11/h1-4H,5-6H2 |

InChI Key |

LWDKYDHPSRTUDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN=[N+]=[N-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Azidomethyl)benzonitrile

Structure : The azide group is attached via a methylene (-CH₂-) linker to the benzene ring, with a nitrile (-C≡N) group at the para position.

Synthesis : Prepared via nucleophilic substitution of 4-(bromomethyl)benzonitrile with sodium azide (NaN₃) .

Key Properties :

- Crystallography : In the related biphenyl analog 2-[4-(azidomethyl)phenyl]benzonitrile, the dihedral angle between aromatic rings is 46.41°, with linear azide geometry and planar benzene rings .

- Reactivity : Used in CuAAC reactions with phenylacetylene to form triazole derivatives in high yields (~90%) .

- Dielectric Constant : A structurally similar compound exhibits a dielectric constant of 3.5–4.8 below its melting point (373 K) .

Comparison with 4-(2-Azidoethyl)benzonitrile :

- Steric effects from the longer chain may reduce reactivity in CuAAC compared to 4-(azidomethyl)benzonitrile.

4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole

Structure : Features a pyrazole ring substituted with methyl groups at positions 3 and 5 and a 2-azidoethyl group at position 4 .

Key Properties :

- Electronic Effects : The pyrazole ring introduces heterocyclic aromaticity, which may enhance electron-withdrawing effects compared to benzonitrile.

Comparison with this compound :

- The nitrile group in this compound provides stronger electron-withdrawing character than the pyrazole ring, influencing dipole-dipole interactions and azide reactivity.

- Pyrazole derivatives may exhibit distinct metabolic stability and bioavailability in pharmaceutical applications.

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile

Structure : Contains a thiazolidinedione ring connected to the benzene via an ethoxy (-OCH₂CH₂-) linker and a nitrile group .

Key Properties :

- SMILES : N1C(SC(C1=O)CCOc2ccc(C#N)cc2)=O.

Comparison with this compound :

- The ethoxy linker and thiazolidinedione moiety introduce hydrogen-bonding capacity, unlike the nonpolar azidoethyl group.

- The nitrile group’s position and electronic effects may differ due to the ethoxy spacer.

Research Implications

- Synthetic Chemistry : The ethyl linker in this compound may require modified reaction conditions (e.g., temperature, catalyst loading) compared to methyl-linked analogs to optimize CuAAC efficiency.

- Pharmaceuticals : Structural variations (e.g., pyrazole or thiazolidinedione cores) highlight the importance of substituent choice in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.